Chemical properties of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Chemical properties of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CAS 1638764-50-7).
Executive Summary
(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is a high-value spirocyclic building block used in modern drug discovery to enhance the physicochemical properties of lead compounds. As a protected derivative of 3-hydroxy-3-methylcyclobutanone, it serves as a critical module for introducing sp³-rich complexity ("escaping flatland") and acting as a bioisostere for gem-dimethyl groups or carbonyl precursors. Its spiro[3.4]octane core offers a rigid, defined exit vector that restricts conformational flexibility, potentially improving target binding affinity and metabolic stability.
Structural Analysis & Physicochemical Profile
Molecule Identity[1]
-
IUPAC Name: (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol[1]
-
Molecular Formula: C₈H₁₄O₃[1]
-
SMILES: CC1(CO)CC2(C1)OCCO2
Core Properties
The molecule features a spiro[3.4]octane skeleton where a cyclobutane ring is spiro-fused to a 1,3-dioxolane ring. The dioxolane moiety acts as a robust ethylene ketal protecting group for the cyclobutanone ketone.
| Property | Value / Description | Significance |
| LogP (Calc) | ~0.2 – 0.6 | Low lipophilicity ensures good solubility in polar organic solvents and compatibility with fragment-based screening. |
| TPSA | ~48 Ų | Moderate polar surface area (2 ether oxygens + 1 hydroxyl) supports membrane permeability. |
| H-Bond Donors | 1 (OH) | Primary alcohol serves as the primary handle for derivatization (e.g., SN2, Mitsunobu). |
| H-Bond Acceptors | 3 (2 Ether, 1 OH) | Dioxolane oxygens can engage in weak H-bonding interactions. |
| Stereochemistry | Achiral (Plane of symmetry) | The molecule possesses a plane of symmetry passing through C2 and C4 (spiro), simplifying analysis (no enantiomers). |
Synthetic Accessibility & Manufacturing
The synthesis of (2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is a linear, 3-step process starting from commercially available ethyl 3-oxocyclobutanecarboxylate . This route is preferred for its scalability and the stability of intermediates.
Synthesis Workflow
Figure 1: Synthetic pathway from ethyl 3-oxocyclobutanecarboxylate to the target alcohol.
Detailed Protocols
Step 1: Ketalization
-
Objective: Protect the C3-ketone to prevent side reactions during alkylation and reduction.
-
Protocol: Reflux ethyl 3-oxocyclobutanecarboxylate with ethylene glycol (1.2 equiv) and catalytic p-toluenesulfonic acid (PTSA) in toluene using a Dean-Stark trap to remove water.
-
Causality: Removal of water drives the equilibrium toward the ketal (Le Chatelier’s principle).
Step 2: α-Alkylation (The Critical Step)
-
Objective: Introduce the methyl group at the quaternary center.
-
Protocol: Treat the protected ester (Int1) with Lithium Diisopropylamide (LDA) in THF at -78°C to generate the enolate. Add Methyl Iodide (MeI) dropwise.
-
Key Insight: The ketal group is stable to strong bases like LDA. The cyclobutane ring strain does not prohibit enolization, but temperature control (-78°C) is vital to prevent ring-opening or polymerization.
Step 3: Reduction
-
Objective: Convert the ester to the primary alcohol.
-
Protocol: Add the methylated ester (Int2) to a suspension of Lithium Aluminum Hydride (LiAlH₄) in dry THF at 0°C. Quench via Fieser workup.
-
Self-Validating Check: The disappearance of the ester carbonyl peak (~1730 cm⁻¹) in IR and the appearance of the alcohol CH₂ signal in ¹H NMR confirm conversion.
Reactivity & Functionalization[4]
This building block is designed to be a versatile "handle." The primary alcohol allows attachment to drug scaffolds, while the ketal serves as a "masked" ketone.
Reactivity Profile
Figure 2: Divergent reactivity pathways for library synthesis.
Handling & Stability
-
Acid Sensitivity: The dioxolane ring is acid-labile . Exposure to aqueous acids (HCl, TFA) will hydrolyze the ketal, regenerating the cyclobutanone.
-
Precaution: If acidic conditions are required for other transformations (e.g., Boc-deprotection elsewhere), use mild conditions or ensure the ketone is the desired final state.
-
-
Thermal Stability: The spirocyclic core is thermally stable up to ~150°C, making it compatible with standard microwave coupling protocols.
Medicinal Chemistry Applications
"Escape from Flatland" (Fsp³)
Replacing flat aromatic rings with saturated spirocycles increases the fraction of sp³-hybridized carbons (Fsp³). This correlates with:
-
Improved Solubility: Disruption of crystal packing forces.
-
Higher Selectivity: The rigid, 3D structure fits more specifically into chiral protein pockets than flat aromatics.
Bioisosterism
The 2-methyl-spiro[3.4]octane motif acts as a bioisostere for:
-
Gem-dimethyl groups: The C2-methyl provides steric bulk similar to a gem-dimethyl, but the spiro cycle ties back the other methyl into a ring, reducing entropic penalty upon binding.
-
Cyclohexane surrogates: The spiro system mimics the space-filling properties of larger rings but with distinct vectors.
Exit Vector Engineering
The cyclobutane ring is puckered. Substituents at the C2 position (methyl and hydroxymethyl) project at defined angles, distinct from cyclohexane or piperidine analogs. This allows medicinal chemists to fine-tune the orientation of pharmacophores attached to the alcohol handle.
References
-
Synthesis of Spirocyclic Scaffolds: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010.
- Spiro[3.4]octane Building Blocks:Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Journal of Medicinal Chemistry, 2010. (Contextual reference for spiro-oxetanes/ketals).
-
Precursor Synthesis: ChemicalBook/Molaid Database. "Ethyl 2-methyl-5,8-dioxaspiro[3.4]octane-2-carboxylate (CAS 1415574-17-2)."
-
Target Molecule Data: BLD Pharm. "(2-Methyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol (CAS 1638764-50-7) MSDS and Properties."
